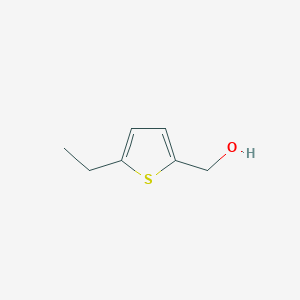

(5-Ethylthiophen-2-YL)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

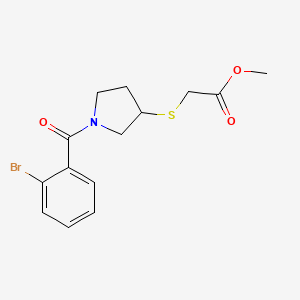

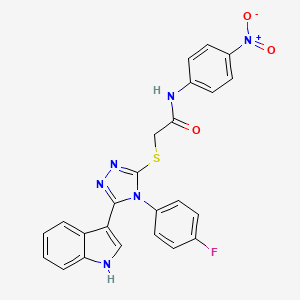

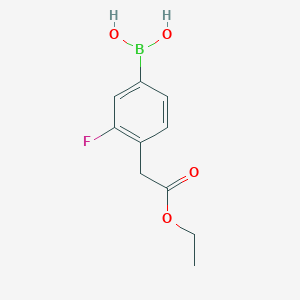

“(5-Ethylthiophen-2-YL)methanol” is a chemical compound with the molecular formula C7H10OS and a molecular weight of 142.22 . The IUPAC name for this compound is (5-ethyl-2-thienyl)methanol . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of “(5-Ethylthiophen-2-YL)methanol” can be represented by the SMILES notation OCC1=CC=C(CC)S1 . This indicates that the molecule consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with an ethyl group and a methanol group attached .

Physical And Chemical Properties Analysis

“(5-Ethylthiophen-2-YL)methanol” is a liquid at room temperature . . The compound should be stored at temperatures between 2-8°C .

科学的研究の応用

Conversion of Methanol into Hydrocarbons

Methanol can be converted into hydrocarbons over zeolite catalysts, such as H-ZSM-5, through mechanisms that differ based on the catalyst used. This process is significant for producing ethene and propene, important in the chemical industry for various applications, including polymer production. Studies using isotopic labeling have provided insights into the mechanistic pathways, showing that ethene formation is mechanistically separated from the formation of higher alkenes, indicating different routes for their production on the zeolite surface (Svelle et al., 2006), (Bjørgen et al., 2007).

Methanol as a Reactant in Catalytic Reactions

Methanol is used as a reactant in various catalytic reactions to produce hydrocarbons. Research on zeolite catalysts like H-ZSM-5 has explored the "coking" phenomenon, where the catalyst deactivation occurs due to the buildup of carbonaceous materials. Understanding these processes is crucial for improving catalyst design and reaction efficiency (Schulz, 2010).

Conductive Polymers from Methanol Derivatives

Studies on the oxidative polymerization of ethylenedioxythiophene (EDOT) and methanol-substituted derivatives have shown significant improvements in the conductivity of polymers, which can be enhanced by varying processing parameters. These findings are relevant for applications in device fabrication where highly conductive and transparent films are required (Ha et al., 2004).

Alcohol-sensitive Photochromic Diarylethene

Research on diarylethene derivatives demonstrates the potential for creating alcohol-sensitive photochromic materials. These materials can undergo substitution reactions with primary alcohols, leading to products with altered photochromic properties, which could be useful in developing new optical devices and sensors (Kobatake et al., 2011).

Safety and Hazards

特性

IUPAC Name |

(5-ethylthiophen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-2-6-3-4-7(5-8)9-6/h3-4,8H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVLYDXHJFYJNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2994974.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B2994977.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994987.png)

![2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2994988.png)